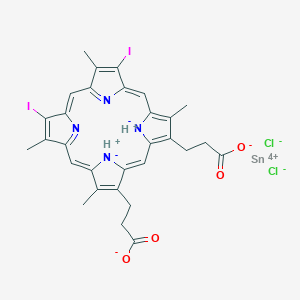

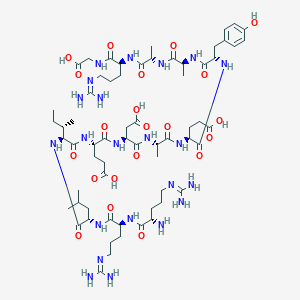

Arg-arg-leu-ile-glu-asp-ala-glu-tyr-ala-ala-arg-gly

Übersicht

Beschreibung

- The peptide consists of 13 amino acids: Arginine (Arg), Leucine (Leu), Isoleucine (Ile), Glutamic acid (Glu), Aspartic acid (Asp), Alanine (Ala), Tyrosine (Tyr), and Glycine (Gly).

- It is a linear sequence of amino acids, often found in biological systems.

Synthesis Analysis

- The peptide can be synthesized using solid-phase peptide synthesis (SPPS) or other chemical methods.

- SPPS involves stepwise addition of protected amino acids to a growing peptide chain anchored on a solid support.

Molecular Structure Analysis

- The molecular formula is C64H106N22O21.

- The peptide has a molecular weight of approximately 1519.66 g/mol.

- The three-letter abbreviations for the amino acids are: Arg, Leu, Ile, Glu, Asp, Ala, Tyr, and Gly.

Chemical Reactions Analysis

- The peptide can participate in various chemical reactions, including hydrolysis, amidation, and oxidation.

- It may serve as a substrate for protein tyrosine kinases.

Physical And Chemical Properties Analysis

- Solubility: The peptide’s solubility depends on the solvent and pH.

- Stability: It may be susceptible to enzymatic degradation.

- Charge: The peptide carries a net charge based on its amino acid composition.

Wissenschaftliche Forschungsanwendungen

It is a key component of pyridine haemichrome, a protein involved in tyrosine phosphorylation. This finding was reported in the study "Breakdown on pyridine haemichrome by liver extracts" by Colleran, E., & O Carra, P. (1969) in The Biochemical journal (Colleran & O Carra, 1969).

In the field of immunology, a related synthesized peptide (Arg-Ile-Leu-Ala-Val-Glu-Arg-Tyr-Leu-Lys-Asp-Gln-Gln-Leu-Leu-Gly-Ile-Trp-Gly-Cys) was identified as being crucial in the detection of antibodies to human T-lymphotropic virus type III. This was detailed in the paper "Detection of antibodies to human T-lymphotropic virus type III by using a synthetic peptide of 21 amino acid residues corresponding to a highly antigenic segment of gp41 envelope protein" by Wang, J. J., Steel, S., Wisniewolski, R., & Wang, C. Y. (1986) in Proceedings of the National Academy of Sciences of the United States of America (Wang et al., 1986).

This peptide sequence also stimulates the secretion of immunoreactive growth hormone both in vitro and in vivo, as found in the study "Growth hormone-releasing factor from a human pancreatic tumor that caused acromegaly" by Guillemin, R., Brazeau, P., Böhlen, P., Esch, F., Ling, N., & Wehrenberg, W. B. (1982) in Science (Guillemin et al., 1982).

Additionally, the peptide library approach successfully identified peptides as substrates for protein kinases, with Ile being the optimal residue at the position N-terminal to tyrosine. This was outlined in "Use of synthetic peptide libraries and phosphopeptide-selective mass spectrometry to probe protein kinase substrate specificity" by Till, J., Annan, R., Carr, S., & Miller, W. (1994) in The Journal of biological chemistry (Till et al., 1994).

Safety And Hazards

- No specific safety hazards are associated with this peptide.

- Standard laboratory precautions should be followed during handling.

Zukünftige Richtungen

- Investigate its role in cellular signaling pathways.

- Explore potential therapeutic applications.

Eigenschaften

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H106N22O21/c1-8-31(4)49(86-60(106)42(26-30(2)3)83-55(101)39(14-11-25-74-64(70)71)81-53(99)37(65)12-9-23-72-62(66)67)61(107)82-41(20-22-46(90)91)57(103)85-44(28-47(92)93)59(105)78-34(7)52(98)80-40(19-21-45(88)89)56(102)84-43(27-35-15-17-36(87)18-16-35)58(104)77-32(5)50(96)76-33(6)51(97)79-38(13-10-24-73-63(68)69)54(100)75-29-48(94)95/h15-18,30-34,37-44,49,87H,8-14,19-29,65H2,1-7H3,(H,75,100)(H,76,96)(H,77,104)(H,78,105)(H,79,97)(H,80,98)(H,81,99)(H,82,107)(H,83,101)(H,84,102)(H,85,103)(H,86,106)(H,88,89)(H,90,91)(H,92,93)(H,94,95)(H4,66,67,72)(H4,68,69,73)(H4,70,71,74)/t31-,32-,33-,34-,37-,38-,39-,40-,41-,42-,43-,44-,49-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEOPTZKJOKJEIM-VDNREOAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H106N22O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1519.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Arg-arg-leu-ile-glu-asp-ala-glu-tyr-ala-ala-arg-gly | |

CAS RN |

81156-93-6 | |

| Record name | Arginyl-arginyl-leucyl-isoleucyl-glutamyl-aspartyl-alanyl-glutamyl-tyrosyl-alanyl-alanyl-arginyl-glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081156936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.